Dde-L-lys(boc)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

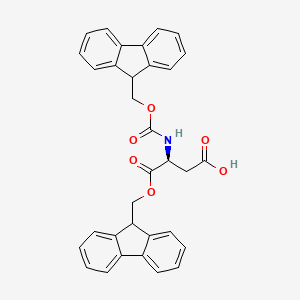

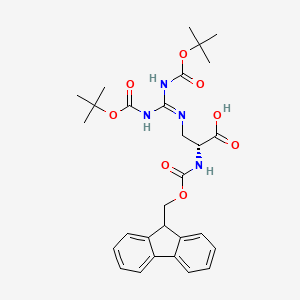

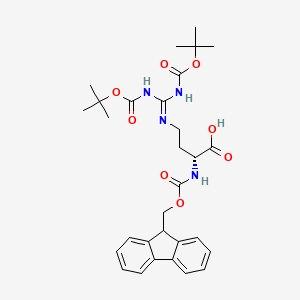

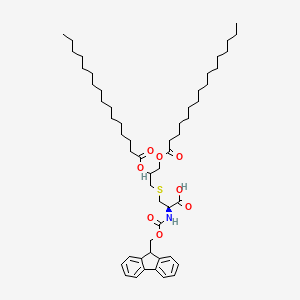

Dde-L-lys(boc)-OH, also known as di-tert-butyl-L-lysine, is an amino acid derivative that is a commonly used reagent in the field of organic chemistry. It is a versatile compound that can be used in a variety of synthetic applications, including peptide synthesis and the development of peptide-based drugs. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

科学的研究の応用

1. DNA Damage Response and Cancer Therapy

Dde-L-lys(boc)-OH and its related compounds have been implicated in the study of DNA damage response (DDR) mechanisms, particularly in the context of cancer therapy. Research suggests that the ubiquitin-dependent proteasomal degradation system, closely associated with DDR, plays a central role in the repair of DNA double-strand breaks (DSBs), proposing new perspectives for anti-cancer therapy (Ramadan & Meerang, 2011).

2. Nanotechnology and Drug Delivery

Nanoparticle-based drug delivery systems (DDS) represent a significant area of development, with Dde-L-lys(boc)-OH-related compounds serving as critical components. These systems aim to enhance the therapeutic efficacy of drugs by facilitating targeted delivery to specific body areas, notably in the treatment of malignancies and in medical imaging applications (Kingsley et al., 2006).

3. Boron Neutron Capture Therapy (BNCT)

In the realm of cancer treatment, boron neutron capture therapy (BNCT) emerges as a novel application area for compounds related to Dde-L-lys(boc)-OH. The therapy relies on the selective delivery of boron to cancer cells, followed by neutron irradiation. The review by Yanagië et al. (2008) explores various drug delivery systems, including liposomes and monoclonal antibodies, to enhance the effectiveness of BNCT, underscoring the importance of targeted delivery in cancer therapy (Yanagië et al., 2008).

4. Environmental Pollution and Endocrine Disruptors

Studies have examined the role of DDT and its metabolites (including DDE) as environmental pollutants and endocrine disruptors, affecting wildlife and potentially human health. While not directly related to Dde-L-lys(boc)-OH, these studies provide context for the broader implications of chemical compounds on health and the environment (Turusov, Rakitsky, & Tomatis, 2002).

5. Advanced Materials for Environmental Remediation

Research into layered double hydroxides (LDHs) has identified these materials as effective for the removal of boron species from water, showcasing the potential for Dde-L-lys(boc)-OH-related compounds in environmental remediation efforts. The review by Theiss, Ayoko, and Frost (2013) delves into the mechanisms through which LDHs adsorb boron species, emphasizing the importance of developing new materials for environmental protection (Theiss, Ayoko, & Frost, 2013).

特性

IUPAC Name |

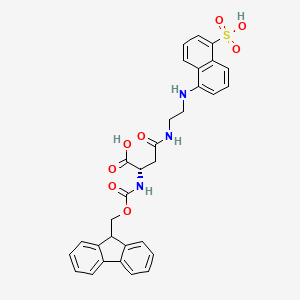

(2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34N2O6/c1-13(17-15(24)11-21(5,6)12-16(17)25)23-14(18(26)27)9-7-8-10-22-19(28)29-20(2,3)4/h14,24H,7-12H2,1-6H3,(H,22,28)(H,26,27)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRUZKDZPORXJLE-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC(CCCCNC(=O)OC(C)(C)C)C(=O)O)C1=C(CC(CC1=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=N[C@@H](CCCCNC(=O)OC(C)(C)C)C(=O)O)C1=C(CC(CC1=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dde-L-lys(boc)-OH | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

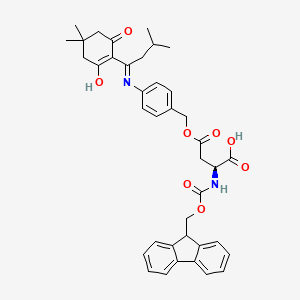

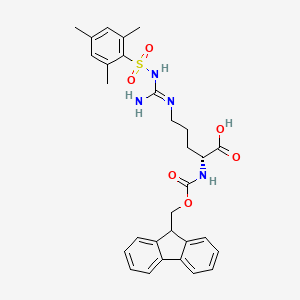

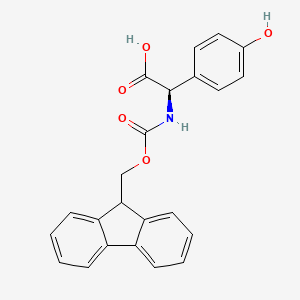

![(S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid](/img/structure/B613548.png)